N-cycloheptyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide
Description
N-cycloheptyl-11-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene-6-sulfonamide is a tricyclic sulfonamide derivative characterized by a rigid azatricyclic core fused with a sulfonamide group and a cycloheptyl substituent. The compound’s structure comprises a 1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene backbone, with an 11-oxo moiety and a sulfonamide group at position 4. The cycloheptyl group is attached to the sulfonamide nitrogen, imparting steric bulk and lipophilicity.
Properties
IUPAC Name |
N-cycloheptyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c21-17-8-7-13-11-16(12-14-9-10-20(17)18(13)14)24(22,23)19-15-5-3-1-2-4-6-15/h11-12,15,19H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXLLJXYCKWVEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted sulfonamides .
Scientific Research Applications
N-cycloheptyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-cycloheptyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The tricyclic structure may also allow the compound to interact with various biological pathways, modulating their function .
Comparison with Similar Compounds
Table 1: Key Molecular Properties of Comparable Tricyclic Sulfonamides
*Estimated based on structural similarity to the comparator.
Substituent-Driven Differences
This could influence binding interactions in biological systems or catalytic processes. The cycloheptyl group, being aliphatic and bulky, may increase lipophilicity, thereby altering solubility and membrane permeability relative to the aromatic brominated counterpart.
Steric and Conformational Effects :
- The cycloheptyl substituent imposes greater steric hindrance around the sulfonamide nitrogen, which could restrict rotational freedom and impact molecular docking or crystallization behavior.
- In contrast, the planar 4-bromo-2-methylphenyl group may facilitate π-π stacking interactions in crystalline phases or with biological targets.
Synthetic and Analytical Considerations :
- The brominated derivative’s higher molecular weight (421.3 vs. ~353.4) reflects the addition of bromine (atomic weight ~80), which also contributes to distinct spectroscopic signatures (e.g., NMR, mass spectrometry).
Biological Activity
N-cycloheptyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological interactions, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 348.5 g/mol. Its structure features a unique bicyclic system that includes nitrogen and sulfur atoms, which are essential for its biological activity.
N-cycloheptyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca exhibits significant interaction with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in cholinergic neurotransmission. The compound's sulfonamide group enhances its pharmacological properties by facilitating binding to these receptors, potentially leading to neuroprotective effects and modulation of cognitive functions.
Key Mechanisms:
- Receptor Binding : The compound interacts with nAChRs, enhancing cholinergic signaling pathways which are vital for memory and learning processes.
- Neuroprotection : Studies suggest that it may protect neuronal cells from degeneration by promoting cholinergic activity, making it a candidate for treating neurodegenerative diseases like Alzheimer's.
Biological Activity Overview
The biological activities of N-cycloheptyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca can be summarized as follows:
| Activity Type | Description |
|---|---|
| Neuroprotective Effects | Enhances cholinergic signaling; potential treatment for Alzheimer's disease and cognitive disorders. |
| Modulation of nAChRs | Acts as an agonist or modulator at nicotinic receptors, influencing neurotransmitter release and signaling pathways. |
| Pharmacological Research | Serves as a lead compound in drug development targeting cholinergic dysfunctions and related pathways. |
Case Studies and Research Findings
Research into the biological activity of N-cycloheptyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca has yielded promising results:
- Neuroprotective Study : A study demonstrated that this compound significantly improved cognitive function in animal models by enhancing acetylcholine levels in the brain.
- Binding Affinity Assays : Competitive binding assays using radiolabeled ligands indicated that N-cycloheptyl compounds exhibit high affinity for nAChRs compared to other azapolycyclic compounds.
- Pharmacokinetic Profiling : Research indicated favorable pharmacokinetic properties such as good bioavailability and metabolic stability, suggesting potential for oral administration in therapeutic settings.
Comparative Analysis with Similar Compounds
To understand the unique properties of N-cycloheptyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-tert-butyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca | Tert-butyl group instead of cycloheptyl | Similar interactions with nAChRs; potential neuroprotective effects |
| N-cyclohexyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca | Cyclohexyl group | Comparable receptor binding profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
